molecular formula C11H24BNO3 B3280273 4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine CAS No. 712261-40-0

4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

Cat. No.: B3280273
CAS No.: 712261-40-0
M. Wt: 229.13 g/mol
InChI Key: URYFHXUGOVLANL-UHFFFAOYSA-N
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Description

4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine: is an organic compound that features a boron-containing dioxaborolane ring. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a colorless liquid at room temperature and is known for its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the reaction of 4-methoxybutan-1-amine with pinacolborane under specific conditions. The reaction is usually catalyzed by a transition metal catalyst such as palladium or copper. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, alcohols, or thiols

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted amine derivatives

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis for the formation of carbon-carbon bonds. It serves as a boron source in Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of biaryl compounds.

Biology: In biological research, the compound can be used as a building block for the synthesis of bioactive molecules. It is also used in the development of boron-containing drugs and imaging agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing pharmaceuticals. These drugs can exhibit unique properties such as enhanced stability and bioavailability.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it valuable in material science.

Mechanism of Action

The mechanism by which 4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating the formation of new chemical bonds. This interaction is often catalyzed by transition metals, which enhance the reactivity of the boron center.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: 4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of the methoxy group and the amine functionality allows for versatile applications in organic synthesis and medicinal chemistry, distinguishing it from other boron-containing compounds.

Properties

IUPAC Name

4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24BNO3/c1-10(2)11(3,4)16-12(15-10)9(13)7-6-8-14-5/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYFHXUGOVLANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
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4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
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4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
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4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
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